N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the trifluoromethyl group. The thiophene ring is then attached through a series of reactions involving acylation and cyclization.
For example, a typical synthetic route might involve:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through an acylation reaction, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridazine and thiophene rings contribute to its binding affinity and specificity . The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide
- N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide
Uniqueness
N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is unique due to the presence of both a trifluoromethyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)10-3-4-12(21)19(18-10)6-5-17-11(20)8-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCNHKKUIIIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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